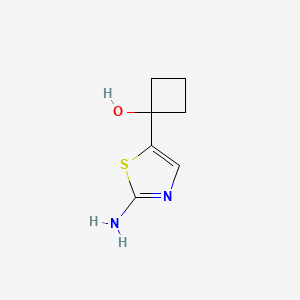
1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one
Descripción general
Descripción
The compound “1-(5-Bromo-2-methoxy-3-nitrophenyl)-1-ethanone” is a chemical reagent used in various chemical reactions . It’s also known as “5’-Bromo-2’-hydroxy-3’-nitroacetophenone” and has the molecular formula C8H6BrNO4 .
Synthesis Analysis
The synthesis of this compound can be achieved by the nitration of 5-bromo-2-hydroxyacetophenone in refluxing carbon tetrachloride . The exact process and conditions may vary depending on the specific requirements of the reaction .Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom (Br), a methoxy group (OCH3), and a nitro group (NO2) attached to a phenyl ring, along with an ethanone group (C2H5O) attached to the same ring . The molecular weight is 260.04 .Chemical Reactions Analysis
This compound is used as a reagent in the synthesis of amides and benzoxazoles directly using a sulfate catalyst and microwaves . It’s also used in studies involving HIV-1 integrase inhibitors .Physical and Chemical Properties Analysis
This compound has a melting point of 129-132 °C and a boiling point of 272.9℃ . It has a density of 1.763 and a flash point of 118.9℃ . It’s typically stored in a dry room at room temperature . The compound is usually in the form of a light yellow to orange powder or crystal .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
- Reactions of Substituted Hydroxybenzofurans : Studies have explored the bromination and nitration reactions involving hydroxybenzofurans, yielding various bromo, nitro, and benzophenone derivatives. These reactions demonstrate the compound's reactivity and its potential as a precursor in the synthesis of complex organic molecules (Hishmat & Rahman, 1973).
- Selective α-monobromination of Alkylaryl Ketones : Research has investigated the selective α-monobromination of alkylaryl ketones using ionic liquids, highlighting efficient and regioselective bromination methods. This method's application to various ketones underscores the importance of brominated compounds in organic synthesis (Ying, 2011).
- Charge Density Analysis : High-resolution X-ray and neutron diffraction data have been used to determine the charge density in nitrophenyl ethanone derivatives. This analysis offers insights into the intra- and intermolecular bonding features and pi-delocalisation within the molecule, crucial for understanding the chemical behavior of bromo-nitrophenyl ethanones (Hibbs, Overgaard, & Piltz, 2003).
Material Science and Photophysical Properties
- Synthesis of Chalcone Analogues : The compound's utility in synthesizing α,β-unsaturated ketones via electron-transfer chain reactions, akin to chalcone analogues, has been demonstrated. This synthesis method opens avenues for creating materials with potential applications in photovoltaics, organic electronics, and pharmaceuticals (Curti, Gellis, & Vanelle, 2007).
Pharmaceutical Research
- Synthesis of Bioactive Compounds : The bromo-nitrophenyl ethanone framework serves as a precursor in synthesizing bioactive molecules, demonstrating significant antibacterial and anti-inflammatory activities. These studies suggest the potential of bromo-nitrophenyl ethanone derivatives in developing new therapeutic agents (Kumari, Singh, & Walia, 2014).
Safety and Hazards
The compound has been classified with the GHS07 symbol, indicating that it’s harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: wash with plenty of soap and water .
Mecanismo De Acción
Target of Action
Similar compounds have been used in studies involving hiv-1 integrase inhibitors .
Mode of Action
It’s known that bromine-containing compounds often undergo free radical reactions . In such reactions, the bromine atom is typically lost, leaving behind a radical that can interact with other molecules . This could potentially lead to changes in the target molecule, affecting its function.
Biochemical Pathways
The compound’s potential as an hiv-1 integrase inhibitor suggests it may interfere with the replication of the hiv-1 virus .
Result of Action
If the compound acts as an hiv-1 integrase inhibitor, it could potentially prevent the integration of the viral dna into the host cell’s genome, thereby inhibiting the replication of the virus .
Análisis Bioquímico
Biochemical Properties
1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism, leading to changes in cell function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as proteins and nucleic acids. This binding can result in the inhibition or activation of enzyme activity, leading to changes in biochemical pathways and gene expression . Additionally, this compound can form covalent bonds with certain biomolecules, further influencing their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular metabolism and promoting cell survival . At high doses, this compound can be toxic, leading to adverse effects such as cell death and tissue damage . These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels within cells . The interaction of this compound with these enzymes is crucial for its biological activity and effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . The localization and accumulation of this compound within cells can influence its activity and function, affecting cellular processes and responses .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
1-(5-bromo-2-methoxy-3-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-5(12)7-3-6(10)4-8(11(13)14)9(7)15-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSWQZFTEOYXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


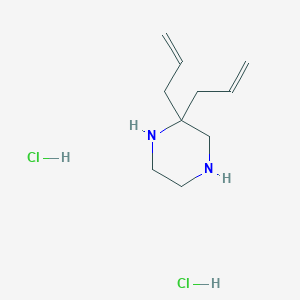

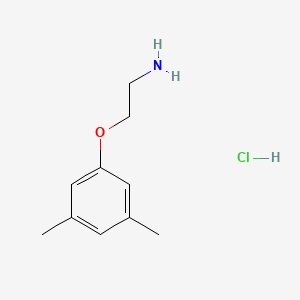
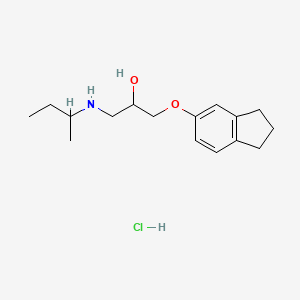

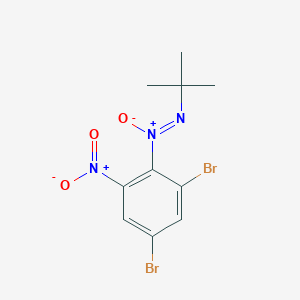

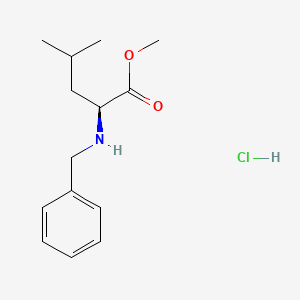
![Pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B3138955.png)

